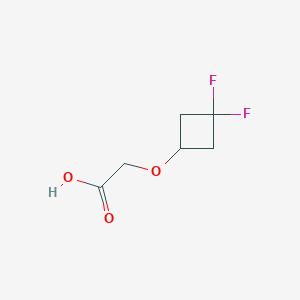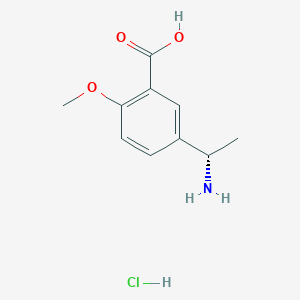
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is a chemical compound with a molecular weight of 231.68 . It is sold in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder and has a storage temperature of 4 degrees Celsius . The salt data for this compound is Cl .Applications De Recherche Scientifique
Asymmetric Synthesis of α-Chiral Primary Amines
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride: plays a crucial role in the direct catalytic asymmetric synthesis of α-chiral primary amines. These amines serve as valuable building blocks for the synthesis of pharmaceuticals and natural compounds. Additionally, they function as chiral ligands or organo-catalysts in asymmetric catalysis. Recent biomimetic chemocatalysis methods inspired by enzymatic transaminations have enabled the efficient production of enantiopure primary amines, offering an atom-economical and cost-effective approach .
Deep Eutectic Solvents (DES) and Antimicrobial Properties
Deep eutectic solvents (DES) are novel eutectic mixtures with promising biological implications. DES exhibit unique properties, including low toxicity, biodegradability, and high thermal stability. Researchers have explored DES as potential antimicrobials. Their mechanisms of action against various microorganisms (bacteria, amoebae, fungi, and viruses) have been investigated. DES represent a promising class of novel antimicrobial agents, and further studies are needed to understand their underlying mechanisms and in vivo effects .
Efficient Fmoc-Protected Amino Ester Synthesis
In organic synthesis, Fmoc (9-fluorenylmethoxycarbonyl) protection is essential for amino acids. (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride can be used as an Fmoc-protected amino ester precursor. This compound enables the synthesis of acid-resistant Fmoc amino esters, which find applications in peptide chemistry and solid-phase peptide synthesis .
Transaminase-Catalyzed Conversion to (S)-3-(1-Aminoethyl)-phenol
Engineered transaminase polypeptides have been developed to convert the substrate 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol. This reaction occurs with high enantiomeric excess and percentage conversion. Such transformations highlight the compound’s potential in synthetic chemistry and pharmaceutical research .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKGYFIULXBOT-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
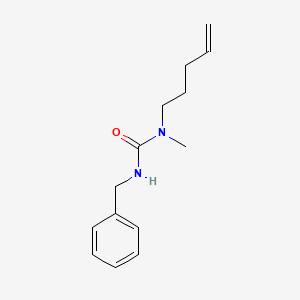
![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)
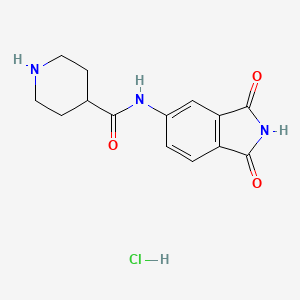

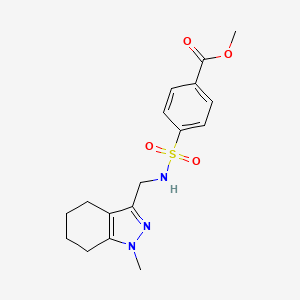

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
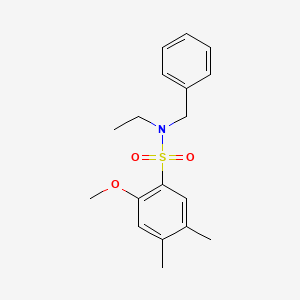

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)
